molecular formula C20H30O3 B210243 ent-17-Hydroxykaur-15-en-19-oic acid CAS No. 35030-38-7

ent-17-Hydroxykaur-15-en-19-oic acid

Cat. No.: B210243
CAS No.: 35030-38-7
M. Wt: 318.4 g/mol
InChI Key: XEQHVCXFKPCQNM-LEUKZYDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ent-17-Hydroxykaur-15-en-19-oic acid: is a diterpenoid compound that belongs to the class of organic compounds known as kaurane diterpenoids. These compounds are characterized by their structure based on the kaurane skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-17-Hydroxykaur-15-en-19-oic acid typically involves the isolation of the compound from natural sources such as the leaves of Laetia thamnia L. The compound can be extracted and purified using various chromatographic techniques .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: ent-17-Hydroxykaur-15-en-19-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

ent-17-Hydroxykaur-15-en-19-oic acid has several scientific research applications, including:

Properties

CAS No.

35030-38-7

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(1S,4S,5R,9S,10S,13S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid

InChI

InChI=1S/C20H30O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h11,13,15-16,21H,3-10,12H2,1-2H3,(H,22,23)/t13-,15-,16-,18+,19+,20-/m0/s1

InChI Key

XEQHVCXFKPCQNM-LEUKZYDJSA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(=C4)CO)(C)C(=O)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)C(=C4)CO)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(=C4)CO)(C)C(=O)O

Appearance

Powder

melting_point

193-194°C

physical_description

Solid

Synonyms

17-hydroxy-ent-kaur-15-en-19-oic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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